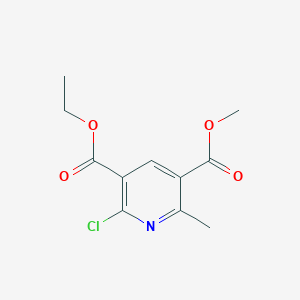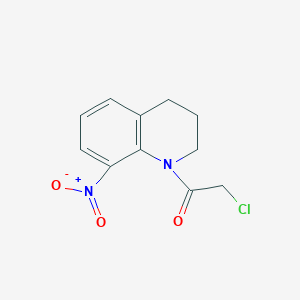
2-Chloro-1-(8-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2-CNE has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including quinoline-based compounds, which have potential applications in medicinal chemistry. Additionally, 2-CNE has been used in the synthesis of organic dyes, which are useful for the study of biological processes. Furthermore, 2-CNE has been used in the synthesis of polymeric materials, which have potential applications in drug delivery systems.
Mecanismo De Acción
2-CNE acts as an electron-withdrawing group, which means that it can donate electrons to other molecules. This allows it to interact with other molecules and form new compounds. Additionally, 2-CNE can act as an acid catalyst, which means that it can speed up the reaction of other molecules. This allows it to be used in the synthesis of various compounds.
Biochemical and Physiological Effects
2-CNE has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. Additionally, 2-CNE has been shown to have an inhibitory effect on the enzyme tyrosinase, which is involved in the production of melanin in the skin. Furthermore, 2-CNE has been shown to have an inhibitory effect on the enzyme lipase, which is involved in the breakdown of fats and oils in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-CNE has several advantages for laboratory experiments. It is a low-cost compound, which makes it an attractive option for researchers. Additionally, it is easy to synthesize, which allows it to be used in a variety of experiments. Furthermore, it has a variety of biochemical and physiological effects, which makes it a useful tool for researchers. However, 2-CNE also has some limitations. It has a relatively short shelf life, which means that it must be used quickly or stored properly. Additionally, it is toxic in high concentrations, which means that it must be handled with care in the laboratory.
Direcciones Futuras
2-CNE has a wide range of potential applications in scientific research. It could be used to develop new compounds with potential therapeutic applications. Additionally, it could be used to develop new materials for drug delivery systems. Furthermore, it could be used to study the biochemical and physiological effects of various compounds. Finally, it could be used to study the mechanisms of action of various enzymes.
Métodos De Síntesis
2-CNE can be synthesized in a two-step process, beginning with the reaction of 8-nitro-1,2,3,4-tetrahydroquinoline with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2-chloro-1-(8-nitro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one. The second step involves the reaction of the compound with a base such as potassium carbonate, which results in the formation of 2-CNE.
Propiedades
IUPAC Name |
2-chloro-1-(8-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c12-7-10(15)13-6-2-4-8-3-1-5-9(11(8)13)14(16)17/h1,3,5H,2,4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIFHRSKCJJPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)[N+](=O)[O-])N(C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-2-[(E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2883359.png)
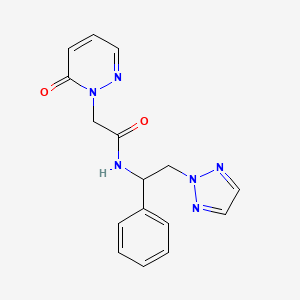
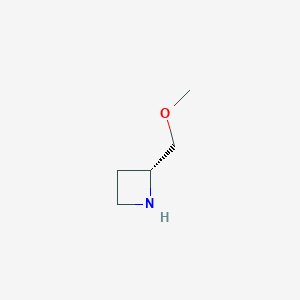
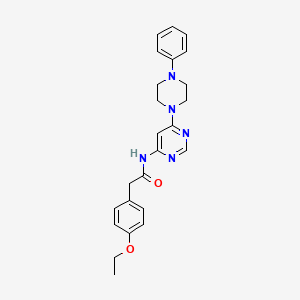
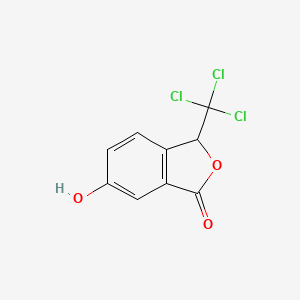
![1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2883368.png)
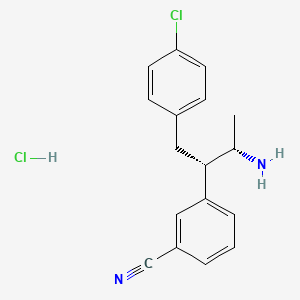
![N-[1-(Benzenesulfonyl)piperidin-4-yl]-N-cyclopropyl-6-methoxypyrimidin-4-amine](/img/structure/B2883372.png)


![N-(2-(dimethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2883378.png)

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2883380.png)
